(13Z)-octadecen-1-ol

Pheromone Antagonism Mating Disruption Rice Pest Management

Stereochemically pure (13Z)-octadecen-1-ol (CAS 69820-27-5) is critical for reliable pheromone research. The (Z)-configuration at C13 determines bioactivity; co-eluting positional isomers like (11Z)-octadecen-1-ol or the E-isomer can render lures inactive. Validated as a behavioral antagonist for the rice stem borer (Chilo suppressalis), a key attractant for sugarcane pests (Chilo sacchariphagus, Proceras venosatus), and an analytical standard for GC-MS/GC-EAD identification in Sesiidae and Pyralidae moths. NIST-certified ΔvapH° (120.8 kJ/mol) enables accurate modeling of controlled-release dispensers. Procure only from vendors guaranteeing ≥95% purity with batch-specific stereochemical verification to ensure field-trial and analytical reproducibility.

Molecular Formula C18H36O
Molecular Weight 268.5 g/mol
CAS No. 69820-27-5
Cat. No. B143622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(13Z)-octadecen-1-ol
CAS69820-27-5
Synonyms(13Z)-Octadecen-1-ol;  cis-13-Octadecenol; 
Molecular FormulaC18H36O
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCCCCO
InChIInChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3/b6-5-
InChIKeyXHJRPRSNHKNGLW-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(13Z)-Octadecen-1-ol (CAS 69820-27-5) for Entomological Research and Pheromone Procurement


(13Z)-Octadecen-1-ol (CAS 69820-27-5) is a C18 long-chain unsaturated fatty alcohol characterized by a cis (Z) double bond between carbons 13 and 14 [1]. This compound is a well-documented component of lepidopteran insect sex pheromone communication systems and is utilized for pest monitoring and control applications [2].

Why Generic (13Z)-Octadecen-1-ol Substitution is Not Acceptable for Scientific Research


The high similarity between (13Z)-octadecen-1-ol and its positional isomers, such as (11Z)-octadecen-1-ol, means that purity and stereochemical fidelity are paramount for reliable experimental outcomes [1]. Co-eluting isomers or the presence of the E-isomer can completely alter a compound's biological activity, turning an attractant into an antagonist or rendering it inactive, thereby invalidating field trial results and research conclusions [2].

Quantitative Evidence Guide for (13Z)-Octadecen-1-ol (CAS 69820-27-5) Procurement


Comparative Antagonist Potency of (13Z)-Octadecen-1-ol and its 11Z Isomer on Chilo suppressalis

In direct field tests, the addition of (13Z)-octadecen-1-ol (Z13-18:OH) to the commercial sex pheromone lure for Chilo suppressalis caused a significant reduction in male moth captures, demonstrating its potent antagonistic effect. The magnitude of this effect is comparable to that of its positional isomer, (11Z)-octadecen-1-ol (Z11-18:OH) [1]. This confirms that both compounds are active as interspecific mating disruptors, but their effect is specific to this species complex.

Pheromone Antagonism Mating Disruption Rice Pest Management

Analytical Distinction of (13Z)-Octadecen-1-ol from Related Compounds via Mass Spectrometry

For the unambiguous identification of positional isomers, mass spectrometry provides a clear diagnostic tool. The study of 3,13- and 2,13-octadecadien-1-ols showed that while their acetoxy derivatives had nearly identical mass spectra, the free alcohols could be distinguished by comparing the relative intensities of the [M-18]+ fragment ion at m/z 248 [1]. Although the direct comparator for (13Z)-octadecen-1-ol is not provided, this established principle highlights the necessity of high-purity alcohol standards for accurate analytical work.

GC-MS Analysis Isomer Identification Chemical Ecology

Stereochemical Purity in Synthesis: Impact of Geometric Isomers on Biological Activity

In the synthesis of pheromone components for the clearwing moth Nokona pernix, a blend of (3E,13Z)- and (3Z,13Z)-3,13-octadecadien-1-ol in a 9:1 ratio was found to be a potent male attractant in the field, whereas the single (3E,13Z)-isomer alone showed very little attractiveness [1]. This directly demonstrates that even small changes in isomeric ratio or the presence of a second geometric isomer can have a profound effect on biological activity.

Pheromone Synthesis Stereochemistry Field Attraction

NIST-Certified Thermophysical Data for (13Z)-Octadecen-1-ol

The enthalpy of vaporization (ΔvapH°) for (13Z)-octadecen-1-ol has been experimentally determined to be 120.8 kJ/mol using correlation gas chromatography (CGC) over a temperature range of 393 to 433 K [1]. This quantitative thermophysical property is essential for modeling the compound's release rate from pheromone dispensers and predicting its environmental fate.

Vapor Pressure Enthalpy of Vaporization Formulation Development

Key Research and Industrial Application Scenarios for (13Z)-Octadecen-1-ol (CAS 69820-27-5)


Development of Interspecific Mating Disruption Tools for Rice Pests

Procure (13Z)-octadecen-1-ol for formulation as a behavioral antagonist to disrupt the mating of the rice stem borer (Chilo suppressalis). The compound has been demonstrated in direct field trials to significantly reduce captures of male C. suppressalis when added to its species-specific pheromone lure, an effect comparable to its 11Z isomer [1]. This application leverages the compound's ability to cause cross-species signal interference.

Accurate Identification of Lepidopteran Pheromone Gland Components

Utilize high-purity (13Z)-octadecen-1-ol as an analytical standard for GC-MS and GC-EAD analysis of pheromone gland extracts from moths, particularly in the Sesiidae and Pyralidae families [2][3]. The compound's specific mass spectral signature, as inferred from related dienol studies, is essential for distinguishing it from co-occurring positional and geometric isomers that can otherwise confound peak assignment [2].

Formulation of Species-Specific Pheromone Lures for Sugarcane Borers

Incorporate (13Z)-octadecen-1-ol as a key component in synthetic pheromone blends for monitoring or mass-trapping sugarcane pests like Chilo sacchariphagus and Proceras venosatus [3]. The compound's documented role as an attractant for these species necessitates its availability at defined purities to ensure the consistency and efficacy of field trapping programs.

Controlled-Release Formulation Development for Pheromones

Leverage the NIST-certified thermophysical property of enthalpy of vaporization (ΔvapH° = 120.8 kJ/mol) to design and model controlled-release dispensers [4]. This quantitative data allows for accurate prediction of the compound's volatility and emission rate under field conditions, which is critical for optimizing lure longevity and ensuring sustained pheromone plume generation.

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